molecular formula C13H11N3O B1396476 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1338664-59-7

2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B1396476
CAS RN: 1338664-59-7
M. Wt: 225.25 g/mol
InChI Key: HCIDDFLKSPZOOQ-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, also known as 2MPP, is a pyrazolo[1,5-a]pyrazin-4-one (PP) derivative that has been studied for its potential application in scientific research. PP derivatives are a class of compounds that contain a pyrazole ring and a pyridine ring, and are known for their ability to act as ligands for metal ions and as inhibitors of enzymes. 2MPP has been studied for its ability to interact with enzymes and metal ions, as well as its biochemical and physiological effects. In

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei . This suggests that these compounds could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Antiproliferative Activity

Another significant application of pyrazole-bearing compounds is their antiproliferative activity against various cancer cell lines . A study reported the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines and their evaluation against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI 50 values . One of the compounds induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) . This suggests a complex action of these compounds that combines antiproliferative effects with the induction of cell death .

Fluorescence Properties

Some pyrazole-bearing compounds also exhibit fluorescence properties . Investigations of the fluorescence properties of the final compounds revealed one of them as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .

properties

IUPAC Name

2-(2-methylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-4-2-3-5-10(9)11-8-12-13(17)14-6-7-16(12)15-11/h2-8H,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIDDFLKSPZOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 6
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

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